molecular formula C20H25N5O3 B2548219 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 21266-60-4

7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2548219
CAS RN: 21266-60-4
M. Wt: 383.452
InChI Key: VZSMXHOAJCFCKU-UHFFFAOYSA-N
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Description

The compound 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has been studied for its potential as an antimicrobial and antiviral agent. Purine derivatives like acyclovir and ganciclovir have a history of medical use, which supports the ongoing research into new compounds within this class for similar applications .

Synthesis Analysis

The synthesis of related purine derivatives involves several steps, starting with the hydrogenation of 6-[(2-hydroxyethyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione to produce an amino derivative. This is followed by reactions with an orthocarboxylate and mesyl chloride to yield the necessary precursors for intramolecular alkylation, leading to compounds like 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . Although the exact synthesis of the compound is not detailed, similar methodologies may be applicable.

Molecular Structure Analysis

The molecular structure of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, which are closely related to the compound of interest, has been confirmed through elemental analysis and 1H NMR-spectrometry. The spectra typically show proton signals for the uracil moiety and the substituent at position 7, as well as aromatic proton signals and a signal for the secondary alcohol group .

Chemical Reactions Analysis

The reactions of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines have been studied, resulting in the formation of 8-amino derivatives when boiled in aqueous dioxane. This suggests that the compound may also undergo similar reactions with amines to form various derivatives .

Physical and Chemical Properties Analysis

The physicochemical properties of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines have been explored, with the NMR spectra providing insights into the proton environment of the molecules. The biological properties have also been investigated, with initial screening studies using reference testing cultures of bacteria and fungi. One of the compounds, 7-(2-Hydroxy-2-phenylethyl)-8-(4-methylpiperidine-1-yl)-3-methylxanthine, showed antimicrobial and antifungal activity against Staphylococcus aureus and Candida albicans, which was higher than that of reference drugs such as ampicillin and nistatine . This indicates that the compound of interest may possess similar properties and could be a candidate for further biological activity studies.

Scientific Research Applications

Structure and Synthesis

The molecules of compounds related to "7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione" exhibit typical geometries with planar fused rings of the purine system. These compounds often feature aminohydroxyalkyl groups and benzylamine groups, which assume specific conformations. The detailed molecular structure analysis helps in understanding the potential interactions and stability of these compounds, facilitating their application in various scientific research domains (Karczmarzyk et al., 1995).

Cardiovascular Activity

Research on derivatives of "this compound" has shown promising cardiovascular activities. For example, certain synthesized derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity in experimental models. These findings suggest potential therapeutic applications in managing cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Receptor Affinity and Pharmacological Evaluation

Studies have also explored the receptor affinity and pharmacological effects of 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7. These compounds were evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential psychotropic activity. Such research contributes to the development of new therapeutic agents targeting psychiatric disorders (Chłoń-Rzepa et al., 2013).

Antihistaminic and Antiasthmatic Activity

The antihistaminic and antiasthmatic activities of certain derivatives have been investigated, revealing compounds that show good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis. These findings highlight the potential for developing new treatments for allergic reactions and asthma (Pascal et al., 1985).

DNA Interaction and Cleavage

Further research has shown that some amines related to "this compound" can cleave abasic DNA at near-neutral pH without non-specific damage. This property is valuable for studying DNA damage and repair mechanisms, indicating the compound's utility in genetic and molecular biology research (McHugh & Knowland, 1995).

properties

IUPAC Name

7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-22-17-16(18(27)23(2)20(22)28)25(13-15(26)14-9-5-3-6-10-14)19(21-17)24-11-7-4-8-12-24/h3,5-6,9-10,15,26H,4,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSMXHOAJCFCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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